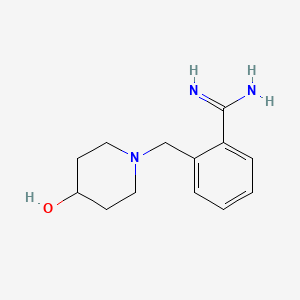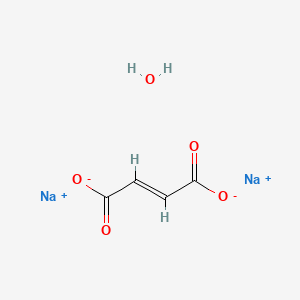![molecular formula C15H23BO4 B12092964 tetrahydro-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-furanyl]-2H-pyran](/img/structure/B12092964.png)
tetrahydro-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-furanyl]-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El tetrahidro-3-[5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-2-furanil]-2H-pirano es un complejo compuesto orgánico que pertenece a la clase de compuestos heterocíclicos. Presenta un anillo de tetrahidropirano fusionado con un anillo de furano, que está además sustituido con un grupo dioxaborolano. Este compuesto es de gran interés en la síntesis orgánica y la química medicinal debido a sus propiedades estructurales y reactividad únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del tetrahidro-3-[5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-2-furanil]-2H-pirano típicamente implica reacciones orgánicas de múltiples pasosLas condiciones de reacción a menudo requieren el uso de catalizadores y controles específicos de temperatura para garantizar que el producto deseado se obtenga con alta pureza y rendimiento .
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar técnicas de síntesis orgánica a gran escala, incluidos los reactores de flujo continuo y los sistemas de síntesis automatizados. Estos métodos permiten la producción eficiente y escalable del compuesto manteniendo estrictas medidas de control de calidad .
Análisis De Reacciones Químicas
Tipos de reacciones
El tetrahidro-3-[5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-2-furanil]-2H-pirano sufre diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en diferentes formas reducidas.
Sustitución: El grupo dioxaborolano se puede sustituir por otros grupos funcionales en condiciones adecuadas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y diversos catalizadores para reacciones de sustitución. Las condiciones de reacción típicamente involucran temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas .
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir una variedad de derivados funcionalizados .
Aplicaciones Científicas De Investigación
Química
En química, el tetrahidro-3-[5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-2-furanil]-2H-pirano se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la creación de bibliotecas químicas diversas para el descubrimiento y desarrollo de fármacos .
Biología
En la investigación biológica, este compuesto se utiliza en el estudio de los mecanismos y las interacciones enzimáticas. Su capacidad para formar complejos estables con moléculas biológicas lo convierte en una herramienta valiosa para sondear las vías bioquímicas .
Medicina
En la química medicinal, el tetrahidro-3-[5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-2-furanil]-2H-pirano se investiga por sus posibles propiedades terapéuticas. Sirve como precursor para el desarrollo de nuevos fármacos dirigidos a diversas enfermedades .
Industria
En el sector industrial, este compuesto se utiliza en la producción de productos químicos y materiales especiales. Su reactividad y estabilidad lo hacen adecuado para aplicaciones en la síntesis de polímeros y la ciencia de los materiales .
Mecanismo De Acción
El mecanismo de acción del tetrahidro-3-[5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-2-furanil]-2H-pirano implica su interacción con dianas moleculares específicas. El grupo dioxaborolano puede formar enlaces covalentes con sitios nucleofílicos en proteínas y enzimas, modulando su actividad. Esta interacción puede afectar diversas vías bioquímicas, lo que lleva a los efectos observados del compuesto .
Comparación Con Compuestos Similares
Compuestos similares
1-(Tetrahidropiran-2-il)-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)pirazola: Este compuesto comparte un grupo dioxaborolano similar pero difiere en la estructura del anillo heterocíclico.
4-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-il)anilina: Otro compuesto con el grupo dioxaborolano, pero con una porción de anilina en lugar de los anillos de furano y pirano.
Singularidad
El tetrahidro-3-[5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-2-furanil]-2H-pirano es único debido a su combinación de los anillos de tetrahidropirano y furano con el grupo dioxaborolano. Esta estructura única imparte propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones .
Propiedades
Fórmula molecular |
C15H23BO4 |
|---|---|
Peso molecular |
278.15 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-[5-(oxan-3-yl)furan-2-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H23BO4/c1-14(2)15(3,4)20-16(19-14)13-8-7-12(18-13)11-6-5-9-17-10-11/h7-8,11H,5-6,9-10H2,1-4H3 |
Clave InChI |
MFIAYEVENGCDLL-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C3CCCOC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Difluoromethoxy)phenyl]pyrrolidine](/img/structure/B12092884.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B12092889.png)



![N-[[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]carbamoyl]-2-fluorobenzamide](/img/structure/B12092932.png)
![Boronic acid, B-[2,6-dichloro-3-(hydroxymethyl)phenyl]-](/img/structure/B12092942.png)

![7-Bromo-3-ethoxy-4-(trifluoromethyl)furo[3,2-c]pyridine](/img/structure/B12092954.png)


![2,5-Dioxaspiro[3.5]nonan-8-amine](/img/structure/B12092969.png)


